molecular formula C8H10N2O B2380252 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde CAS No. 1554583-20-8

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No. B2380252
CAS RN: 1554583-20-8
M. Wt: 150.181
InChI Key: DGLLTLQZHPXDOG-UHFFFAOYSA-N
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Description

“5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde” is a chemical compound with the molecular formula C8H10N2O . It is a derivative of pyrazole, a class of compounds that are particularly useful in organic synthesis .


Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. The Vilsmeier-Haack reaction, which involves the reaction of DMF and POCl3, is one of the most common methods used for the synthesis of pyrazole derivatives . Other methods include the oxidation of the corresponding alcohols .


Molecular Structure Analysis

The molecular structure of “5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde” consists of a pyrazole ring attached to a cyclopropyl group at the 5-position and a methyl group at the 1-position . The 3-position of the pyrazole ring is attached to a carbaldehyde group .


Chemical Reactions Analysis

Pyrazole derivatives, including “5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde”, can undergo various chemical reactions. These include addition and reduction reactions, oxidation reactions, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine . They can also undergo Friedel-Crafts type reactions (hydroxyalkylation) and other miscellaneous reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde” include a molecular weight of 150.18 . More detailed properties such as melting point, solubility, and stability are not available in the literature I found.

Scientific Research Applications

Chemical Reactions and Crystal Structures

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde and its derivatives are primarily involved in various chemical reactions and crystal structure analyses. For instance, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to give a product formed by nucleophilic substitution, displaying electronic polarization and hydrogen bonding to form sheets in its structure (Orrego Hernandez et al., 2015). Another study showed the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing coplanar alignment with the adjacent pyrazole ring (Xu & Shi, 2011).

Synthesis and Characterization

Synthesis and characterization of new pyrazole derivatives have been a focus area. For example, a combinatorial library of fused pyran derivatives was designed and synthesized, involving 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Kalaria et al., 2014). Another study explored the synthesis of carbostyril derivatives of 1H-pyrazole, which were then evaluated for their antimicrobial properties (Thumar & Patel, 2011).

Biological Screening and Antimicrobial Properties

Several studies have focused on the biological screening and antimicrobial properties of pyrazole derivatives. For example, a multicomponent cyclocondensation reaction developed polyhydroquinoline scaffolds, which were then evaluated for their antibacterial, antitubercular, and antimalarial activities (Sapariya et al., 2017). Another study synthesized and evaluated the antimicrobial properties of a new series of pyrazole derivatives using organophosphorus, stibine, and arsine reagents (El-Sayed et al., 2016).

Advanced Chemical Applications

Advanced chemical applications of these compounds include the synthesis of pyrazolo[4,3-c]pyridines using Sonogashira-type reactions (Vilkauskaitė et al., 2011), and the development of solid-state emissive NLOphores with TICT characteristics from pyrazole-based derivatives (Lanke & Sekar, 2016).

Future Directions

The future directions for research on “5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde” and its derivatives could include further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for the development of new therapeutic agents .

properties

IUPAC Name

5-cyclopropyl-1-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-8(6-2-3-6)4-7(5-11)9-10/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLLTLQZHPXDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde

CAS RN

1554583-20-8
Record name 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde
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